molecular formula C46H63KN6O11S3 B12384789 Sulfo-Cy3-PEG3-biotin (potassium)

Sulfo-Cy3-PEG3-biotin (potassium)

Cat. No.: B12384789
M. Wt: 1011.3 g/mol
InChI Key: YDWWBXTZNKZTDU-WNQNCJTMSA-M
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Description

Sulfo-Cy3-PEG3-biotin (potassium) is a biotin-modified derivative of the Cy3 (Cyanine3) dye. It contains a TCO (trans-cyclooctene) group, which reacts with the tetrazine functional group in highly specific click chemistry to form a covalent bond. This compound is often used in biological research to track the location and dynamic changes of biomolecules, such as antibodies and proteins, in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy3-PEG3-biotin (potassium) involves the modification of the Cy3 dye with a biotin group and a TCO group. The TCO group is introduced to the Cy3 dye through a series of chemical reactions, including the formation of a covalent bond with the tetrazine functional group. The reaction conditions typically involve the use of organic solvents and specific temperature and pH conditions to ensure the stability and reactivity of the compound .

Industrial Production Methods

Industrial production of Sulfo-Cy3-PEG3-biotin (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the chemical structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3-PEG3-biotin (potassium) primarily undergoes click chemistry reactions, specifically the reaction between the TCO group and the tetrazine functional group. This reaction is highly specific and forms a stable covalent bond. The compound can also participate in other types of reactions, such as substitution and addition reactions, depending on the functional groups present in the reacting molecules .

Common Reagents and Conditions

The common reagents used in the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) include tetrazine-functionalized molecules, organic solvents, and catalysts. The reaction conditions typically involve controlled temperature and pH to ensure the specificity and efficiency of the reactions .

Major Products Formed

The major products formed from the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) are covalently bound biomolecules, such as antibodies and proteins, labeled with the Cy3 dye and biotin. These labeled biomolecules can be used for various applications, including fluorescence imaging and affinity chromatography .

Scientific Research Applications

Sulfo-Cy3-PEG3-biotin (potassium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sulfo-Cy3-PEG3-biotin (potassium) involves the formation of a covalent bond between the TCO group and the tetrazine functional group through click chemistry. This reaction is highly specific and efficient, allowing the compound to be covalently bound to biomolecules. The biotin group enables the labeled biomolecules to be detected and isolated using streptavidin-based techniques, while the Cy3 dye provides fluorescence for imaging applications .

Comparison with Similar Compounds

Sulfo-Cy3-PEG3-biotin (potassium) can be compared with other biotin-modified fluorescent dyes, such as:

    Sulfo-Cy5-PEG3-biotin (potassium): Similar to Sulfo-Cy3-PEG3-biotin but with a different fluorescent dye (Cy5) that emits at a different wavelength.

    Sulfo-Cy7-PEG3-biotin (potassium): Another similar compound with a different fluorescent dye (Cy7) that emits at an even longer wavelength.

    Sulfo-Cy2-PEG3-biotin (potassium): A related compound with a different fluorescent dye (Cy2) that emits at a shorter wavelength.

The uniqueness of Sulfo-Cy3-PEG3-biotin (potassium) lies in its specific emission wavelength, which makes it suitable for certain fluorescence imaging applications where other dyes may not be optimal .

Properties

Molecular Formula

C46H63KN6O11S3

Molecular Weight

1011.3 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1

InChI Key

YDWWBXTZNKZTDU-WNQNCJTMSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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